molecular formula C20H15N5O5S B6545885 4-methoxy-1-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921538-44-5

4-methoxy-1-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B6545885
CAS-Nummer: 921538-44-5
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: GPFSDEGCBIWZKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazine core substituted with a methoxy group at position 4, a 4-methylphenyl group at position 1, and a carboxamide linker at position 3 connected to a 6-nitrobenzothiazole moiety. The compound’s structural complexity, including multiple aromatic and heterocyclic systems, likely contributes to its stability and binding affinity in biological systems.

Eigenschaften

IUPAC Name

4-methoxy-1-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O5S/c1-11-3-5-12(6-4-11)24-17(26)10-15(30-2)18(23-24)19(27)22-20-21-14-8-7-13(25(28)29)9-16(14)31-20/h3-10H,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFSDEGCBIWZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several pyridazine, pyrimidine, and benzothiazole derivatives. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound
4-Methoxy-1-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Likely ~C₂₀H₁₆N₆O₅S ~500–520 g/mol - 6-Nitrobenzothiazole
- 4-Methylphenyl
- Methoxy group
Combines pyridazine with a nitrobenzothiazole, enhancing electron-withdrawing effects and potential bioactivity.
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
()
C₁₃H₁₃N₃O₃ 283.27 g/mol - 4-Methoxyphenyl
- Methyl group
Simpler pyridazine derivative lacking benzothiazole; used in studies of anti-inflammatory activity.
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
()
C₁₇H₂₀FN₅O₃ 377.37 g/mol - 4-Fluorobenzyl
- Amino-methylethyl group
Pyrimidine core with fluorinated substituents; demonstrates antimicrobial properties.
N-(4-(1H-Tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
()
C₁₅H₁₄N₆O₃ 326.31 g/mol - Tetrazole-phenyl
- Methoxy group
Pyridine derivative with a tetrazole bioisostere; potential applications in drug design due to improved metabolic stability.

Key Observations:

Core Heterocycles: The target compound uses a pyridazine core, while analogs in and employ pyrimidine and pyridine cores, respectively. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine or pyrimidine .

Substituent Effects :

  • The 6-nitro group on benzothiazole (target) contrasts with the fluorine in and the tetrazole in . Nitro groups are strong electron-withdrawing moieties, which may stabilize charge-transfer interactions in enzymatic pockets .
  • The 4-methylphenyl substituent (target) vs. 4-methoxyphenyl () highlights the trade-off between lipophilicity (methyl) and polarity (methoxy) in drug design.

Biological Implications :

  • The benzothiazole moiety in the target compound is associated with antimicrobial and anticancer activity in literature, whereas the tetrazole in is often used to mimic carboxylates for improved pharmacokinetics .
  • Simpler analogs like ’s compound may lack the target’s bioactivity due to the absence of the nitrobenzothiazole group.

Vorbereitungsmethoden

Multi-Step Synthesis via Pyridazine Ring Formation

The foundational method for synthesizing this compound begins with the construction of the dihydropyridazine core. As demonstrated in analogous dihydropyridazine derivatives, the core structure is typically assembled through cyclocondensation reactions. For instance, 1,4-dihydropyridazines can be synthesized via Hantzsch-type reactions involving β-ketoesters, aldehydes, and ammonium acetate . Adapting this approach, the 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine intermediate is formed by reacting ethyl acetoacetate derivatives with 4-methylbenzaldehyde under acidic conditions.

Subsequent functionalization at position 3 of the pyridazine ring introduces the carboxamide group. This step often employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the carboxylic acid moiety of the pyridazine with 6-nitro-1,3-benzothiazol-2-amine . Critical parameters include solvent choice (e.g., acetonitrile or DMF), reaction temperature (20–25°C), and stoichiometric ratios, with yields averaging 65–70% .

One-Pot Inverse Electron-Demand Diels–Alder (IEDDA) Strategy

A modern advancement in dihydropyridazine synthesis leverages IEDDA reactions between s-tetrazines and strained alkenes . This method, initially developed for polycyclic systems, has been adapted for monocyclic substrates like the target compound. The reaction involves:

  • Tetrazine Preparation : 3,6-Disubstituted tetrazines bearing leaving groups (e.g., methoxy or nitro) are synthesized from nitriles via cycloaddition.

  • Alkene Coupling : The tetrazine reacts with a functionalized alkene precursor (e.g., 4-methylstyrene) in the presence of moisture, triggering a [4+2] cycloaddition followed by retro-Diels–Alder elimination to yield the dihydropyridazine scaffold .

  • Post-Functionalization : The intermediate undergoes nitration at the benzothiazole ring using a mixture of nitric and sulfuric acids, followed by carboxamide coupling as described above.

This method offers a 70–85% yield for the cycloaddition step and reduces the need for intermediate isolation, enhancing overall efficiency .

An alternative route prioritizes the early introduction of the nitro group on the benzothiazole moiety. Starting with 1,3-benzothiazol-2-amine , nitration is performed using fuming nitric acid at 0–5°C to yield 6-nitro-1,3-benzothiazol-2-amine . The dihydropyridazine core is then synthesized separately and functionalized with a methoxy group via nucleophilic substitution (e.g., using methyl iodide and a base).

The final carboxamide bond is formed via Schotten-Baumann conditions , where the pyridazine-3-carboxylic acid chloride reacts with the nitrobenzothiazole amine in a biphasic system (water/dichloromethane). This method achieves moderate yields (60–68%) but ensures high regioselectivity for the nitro group .

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Challenges
Multi-Step CyclizationHantzsch cyclization → Carbodiimide coupling65–70%High purity; established protocolLengthy; intermediate isolation required
IEDDA One-Pot SynthesisTetrazine-alkene cycloaddition → Nitration70–85%Rapid; fewer stepsRequires specialized tetrazine precursors
Sequential NitrationNitration → Schotten-Baumann coupling60–68%Regioselective nitro placementLow yield in coupling step

Optimization Strategies and Scalability

Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in carboxamide coupling . For nitration, sulfuric acid acts as both solvent and catalyst, ensuring complete conversion .

Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in Hantzsch-type reactions, while organocatalysts (e.g., DMAP) accelerate carbodiimide-mediated couplings .

Scalability : The IEDDA method is most scalable due to its one-pot nature, whereas multi-step approaches require rigorous purification between stages, increasing costs .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity?

The compound’s reactivity is governed by:

  • Dihydropyridazine core : Prone to oxidation at the 6-oxo position, enabling redox-dependent interactions .
  • Nitrobenzothiazole moiety : Electron-withdrawing nitro group enhances electrophilic substitution potential at the benzothiazole ring .
  • Methoxyphenyl substituent : The methoxy group increases lipophilicity and may stabilize π-π stacking interactions in biological systems .
  • Amide linkage : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during synthesis .

Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?

Key synthetic steps include:

Cyclocondensation : Formation of the dihydropyridazine core using hydrazine derivatives and diketones at 80–100°C in ethanol .

Amide coupling : Reaction of the pyridazine-3-carboxylic acid with 6-nitrobenzothiazol-2-amine using EDCI/HOBt in DMF at 0–5°C to preserve stereochemistry .

Nitro group introduction : Nitration of the benzothiazole precursor with HNO3/H2SO4 at 0°C to avoid over-nitration .

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 80°C, 12h65–70≥95%
2EDCI/HOBt, DMF, 0°C50–55≥90%
3HNO3/H2SO4, 0°C, 2h75–80≥85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry via methoxy singlet (~δ 3.8 ppm) and dihydropyridazine protons (δ 5.5–6.5 ppm) .
  • FT-IR : Amide C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]+) at m/z 453.0924 (calculated: 453.0928) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent choice : Replace DMF with THF to reduce viscosity and improve mixing efficiency .
  • Catalyst loading : Use 1.2 equiv. EDCI with 10 mol% DMAP to accelerate amide coupling .
  • Workup protocols : Employ flash chromatography (ethyl acetate/hexane, 3:7) for faster purification .

Q. What computational methods predict the biological targets of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or Aurora B) .
  • Pharmacophore modeling : Identify key interactions (e.g., H-bonding with nitro group) using Schrödinger’s Phase .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .

Q. How do structural modifications to the benzothiazole group affect bioactivity?

  • Nitro → Amino : Reduces electrophilicity but improves solubility (logP decreases by 0.8) .
  • Fluoro substitution : Enhances metabolic stability (t1/2 increases from 2.1h to 4.7h in microsomal assays) .
ModificationIC50 (EGFR)logPSolubility (µM)
Nitro12 nM3.245
Amino85 nM2.4120
Fluoro18 nM3.060

Q. How can contradictions in synthetic methodologies for similar derivatives be resolved?

  • Reaction monitoring : Use in-situ FT-IR to track nitro group introduction and avoid byproducts .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature/pH for cyclocondensation (e.g., pH 6.5 maximizes yield) .

Q. What QSAR strategies improve pharmacokinetic properties of analogs?

  • Descriptor selection : Include topological polar surface area (TPSA) and Abraham’s H-bond acidity .
  • Regression models : Build PLS models with R² >0.85 to predict bioavailability .
  • Lead optimization : Introduce PEG-linked substituents to reduce hepatic clearance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.